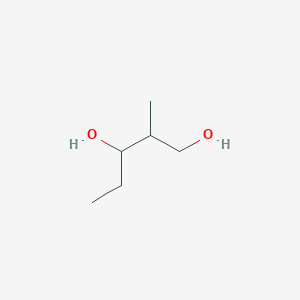

2-methylpentane-1,3-diol

Description

The exact mass of the compound 2-Methyl-1,3-pentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXWGAHNKXLXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044149 | |

| Record name | 2-Methyl-1,3-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-31-5 | |

| Record name | 2-Methyl-1,3-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1,3-PENTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Pentanediol, 2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpentane-1,3-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-methylpentane-1,3-diol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Structure and Identification

This compound is a branched-chain aliphatic diol. Its structure consists of a five-carbon pentane backbone with a methyl group at the second carbon and hydroxyl groups at the first and third positions.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C₆H₁₄O₂[1][3] |

| SMILES | CCC(C(C)CO)O[1] |

| CAS Number | 149-31-5[1][3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] The presence of two hydroxyl groups allows for hydrogen bonding, influencing its physical properties.

| Property | Value | Source |

| Molecular Weight | 118.17 g/mol | [1][3] |

| Boiling Point | ~212 °C | [1] |

| Melting Point | Data not available | |

| Density | Estimated similar to 2,2-dimethylpentane-1,3-diol (0.947 g/cm³) | [1] |

| Solubility | Soluble in polar solvents (e.g., acetone, diethyl ether) | [1] |

| Water Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, general methodologies can be outlined based on established chemical principles.

Synthesis Methodologies

a) Stereoselective Synthesis via Enzymatic Aldolase-Catalyzed Reaction:

This method offers control over the stereochemistry of the final product. A general workflow would involve:

-

Enzyme-Catalyzed Aldol Condensation: Reaction of an appropriate aldehyde and ketone in the presence of an aldolase enzyme to form a β-hydroxy ketone.

-

Reduction: Stereoselective reduction of the ketone functionality to a hydroxyl group using a suitable reducing agent.

-

Acetal Formation (Protection): Protection of the diol as an acetal, often using acetone and an acid catalyst, to facilitate purification.[1]

-

Deprotection: Removal of the acetal group to yield the final this compound.

b) Acid-Catalyzed Hydration:

This method involves the addition of water across a double bond in an appropriate alkene precursor.

-

Alkene Preparation: Synthesis of a suitable alkene precursor, such as 2-methyl-1-penten-3-ol.

-

Acid-Catalyzed Hydration: Treatment of the alkene with water in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.

-

Purification: The product is then purified, typically by distillation.

Analytical Methodologies

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are crucial for confirming the structure of this compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity and stereochemistry of the molecule.

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

A general workflow for the synthesis and analysis of this compound.

References

A Technical Guide to the Stereoselective Synthesis of 2-Methylpentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the stereoselective synthesis of 2-methylpentane-1,3-diol, a valuable chiral building block in pharmaceutical and chemical industries. The document provides a comprehensive overview of key stereoselective strategies, including enzymatic reduction and diastereoselective aldol reactions followed by reduction. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a chiral diol containing two stereocenters, making four possible stereoisomers. The control of stereochemistry during its synthesis is crucial for its application as a precursor in the manufacturing of complex molecules such as pharmaceuticals, where the biological activity is often dependent on a specific stereoisomer. This guide focuses on methods that provide high levels of enantio- and diastereoselectivity in the synthesis of this compound.

Key Stereoselective Synthesis Methodologies

Two primary strategies have emerged as highly effective for the stereoselective synthesis of this compound: enzymatic reduction of a prochiral ketone and diastereoselective aldol reaction followed by a reduction step.

Enzymatic Carbonyl Reduction

Enzymatic reduction of prochiral ketones is a powerful method for accessing enantiomerically pure alcohols. In the case of this compound, the asymmetric reduction of 2-methyl-3-pentanone using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly efficient route. Notably, carbonyl reductase from Lactobacillus fermentum has been shown to produce (2S,3S)-2-methylpentane-1,3-diol with exceptional enantiomeric excess.[1]

Materials:

-

2-Methyl-3-pentanone

-

Carbonyl reductase from Lactobacillus fermentum (or a commercially available ketoreductase)

-

NADH or NADPH as a cofactor

-

Glucose and glucose dehydrogenase for cofactor regeneration (optional)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add the ketoreductase enzyme and the cofactor (NADH or NADPH). If using a cofactor regeneration system, add glucose and glucose dehydrogenase.

-

Initiate the reaction by adding the substrate, 2-methyl-3-pentanone. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.

-

Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

-

Extract the product into the organic layer. Repeat the extraction process to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel if necessary.

Diastereoselective Aldol Reaction Followed by Reduction

This two-step approach first establishes the relative stereochemistry of the two hydroxyl groups through a diastereoselective aldol reaction, followed by a reduction of the intermediate β-hydroxy aldehyde or ketone to the diol. Boron-mediated aldol reactions are particularly effective in achieving high syn-selectivity. A one-pot aldol-reduction sequence can be employed for the synthesis of syn,syn-2-methyl-1,3-diols.

Materials:

-

Propanal

-

Dicyclohexylboron chloride (Chx₂BCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or dichloromethane as solvent

-

Lithium borohydride (LiBH₄)

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium acetate

-

Tetrahydrofuran (THF)

Procedure:

-

Aldol Reaction:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of propanal in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Add triethylamine, followed by the dropwise addition of dicyclohexylboron chloride.

-

Stir the reaction mixture at -78 °C for a specified time to allow for the formation of the boron enolate.

-

Add a second equivalent of propanal to the reaction mixture.

-

Allow the reaction to proceed at -78 °C to -20 °C, monitoring by thin-layer chromatography (TLC).

-

-

In-situ Reduction:

-

Upon completion of the aldol reaction, cool the mixture back to -78 °C.

-

Add a solution of lithium borohydride in THF to the reaction vessel.

-

Allow the mixture to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

To the residue, add THF, water, and sodium acetate, followed by the careful addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature to effect oxidative work-up of the boron species.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting syn,syn-2-methylpentane-1,3-diol by flash column chromatography.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the described stereoselective synthesis methods for this compound.

| Method | Starting Material | Catalyst/Reagent | Product Stereoisomer | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Enzymatic Reduction | 2-Methyl-3-pentanone | Carbonyl reductase (Lactobacillus fermentum) | (2S,3S) | High | N/A | >99 |

| Boron-Mediated Aldol-Reduction | Propanal | Dicyclohexylboron chloride, LiBH₄ | syn,syn | 80-95 | High | N/A (produces a racemate) |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the enzymatic reduction of 2-methyl-3-pentanone.

Caption: Workflow for the one-pot boron-mediated aldol-reduction.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through enzymatic reduction for high enantiopurity or through a diastereoselective aldol reaction-reduction sequence for controlling relative stereochemistry. The choice of method will depend on the desired stereoisomer and the specific requirements of the subsequent synthetic steps. The protocols and data presented in this guide provide a solid foundation for researchers to implement these stereoselective strategies in their own laboratories. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

Physicochemical properties of 2-methylpentane-1,3-diol

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a pharmaceutical intermediate, solvent, or stabilizing agent.[1][2] This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and illustrates the relationship between its molecular structure and its properties.

Core Physicochemical Properties

This compound, a branched aliphatic diol, possesses a unique set of properties owing to its molecular structure, which includes two hydroxyl groups and a methyl-substituted pentane backbone.[1] These features contribute to its moderate polarity and its utility in various chemical and pharmaceutical applications.

Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 1,3-Pentanediol, 2-methyl- | [3][5] |

| CAS Number | 149-31-5 | [3][4] |

| Molecular Formula | C₆H₁₄O₂ | [1][3] |

| Molecular Weight | 118.17 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | ~212 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., acetone, diethyl ether).[1] | [1] |

| Storage Temperature | 2-8°C (Refrigerator) or under -20°C (Freezer) | [4][5] |

Molecular Structure and Property Relationships

The physicochemical behavior of this compound is a direct consequence of its molecular architecture. The presence of two hydroxyl (-OH) groups allows for significant hydrogen bonding, which influences its boiling point and solubility.[1][2] The pentane backbone provides a degree of hydrophobicity, creating a molecule with amphiphilic characteristics.[1][7]

Caption: Logical diagram illustrating how the structural components of this compound influence its key physicochemical properties.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's purity. The Thiele tube method is a common and efficient technique that requires a small sample volume.[8]

Apparatus and Materials:

-

Thiele tube containing mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Bunsen burner or other heat source

-

This compound sample

Procedure:

-

Fill the small test tube to about half-full with the this compound sample.[8]

-

Place the capillary tube, with its sealed end pointing up, inside the test tube containing the sample.[8][9]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8][9]

-

Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the mineral oil.[8]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes oil circulation, ensuring uniform heating.[8][9]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[8][9]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8][9] Record this temperature.

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental physical property.

Apparatus and Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

This compound sample

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[10][11]

-

Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[11]

-

Measure and record the combined mass of the graduated cylinder and the liquid sample.[10][11]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[10][11]

-

Calculate the density using the formula: Density = Mass / Volume.[11][12]

-

Repeat the measurement several times and calculate the average value to ensure precision.[11]

Determination of Solubility

Solubility studies are essential for formulation development, helping to identify suitable solvents and excipients.[13]

Apparatus and Materials:

-

Small test tubes

-

Vortex mixer or sonicator

-

Graduated pipettes

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether)

Procedure:

-

Place a precisely measured amount of the solvent (e.g., 1.0 mL) into a small test tube.

-

Add a small, known quantity of this compound (e.g., 25 mg or 0.05 mL) to the test tube.[14]

-

Vigorously shake or vortex the mixture for 1-2 minutes to facilitate dissolution.[14][15]

-

Visually inspect the solution. If it is clear with no visible particles or cloudiness, the compound is considered dissolved.[15]

-

If the compound has not dissolved, the mixture can be gently warmed (e.g., to 37°C) or sonicated for a short period to aid solubilization.[15]

-

If the compound dissolves, continue adding small, pre-weighed increments of the solute to the same tube, mixing thoroughly after each addition, until saturation is reached (i.e., solid material remains undissolved).

-

The solubility can then be expressed quantitatively (e.g., in mg/mL or g/L). For qualitative assessment, terms like "soluble," "sparingly soluble," or "insoluble" can be used based on the amount dissolved.[14]

Applications in Research and Drug Development

The physicochemical properties of this compound make it a valuable compound in the pharmaceutical industry.

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds, including derivatives of polymyxin and impurities of carisoprodol.[1]

-

Drug Formulation: Its characteristics as a solvent and stabilizer are being explored for use in drug formulations. It has the potential to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), which is a critical factor for their therapeutic efficacy.[1][2]

-

Chiral Synthesis: The stereochemistry of this compound allows for its use in the development of chiral pharmaceuticals, enabling targeted interactions with biological systems.[1]

Safety and Handling

While detailed toxicological data is limited, standard laboratory safety precautions should be observed when handling this compound.

-

Handle in a well-ventilated area.[16]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.[17] In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from ignition sources, typically in a refrigerator or freezer as recommended.[4][5][16]

Conclusion

This compound is a versatile diol with a distinct set of physicochemical properties governed by its molecular structure. Its capacity for hydrogen bonding, moderate polarity, and high boiling point make it suitable for various applications, particularly as an intermediate and formulation excipient in the pharmaceutical sector. A thorough understanding of its properties, facilitated by standardized experimental protocols, is essential for its effective and safe utilization in research and drug development.

References

- 1. This compound | 149-31-5 | Benchchem [benchchem.com]

- 2. This compound | 149-31-5 | Benchchem [benchchem.com]

- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 149-31-5 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. redox.com [redox.com]

An In-depth Technical Guide to (2S)-2-methylpentane-1,3-diol

This technical guide provides a comprehensive overview of (2S)-2-methylpentane-1,3-diol, a chiral organic compound with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed information on its chemical identity, properties, and a conceptual framework for its analysis.

Chemical Identity and Structure

(2S)-2-methylpentane-1,3-diol is a specific stereoisomer of 2-methylpentane-1,3-diol. The "(2S)" designation in its IUPAC name specifies the stereochemical configuration at the chiral center located at the second carbon atom of the pentane chain.

IUPAC Name: (2S)-2-methylpentane-1,3-diol[1]

SMILES String: CCC(--INVALID-LINK--CO)O[1]

This structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a methyl group at position 2. The stereochemistry at the second carbon is of the 'S' configuration.

Physicochemical Properties

A summary of the key quantitative data for (2S)-2-methylpentane-1,3-diol is presented in the table below. These properties are crucial for its application in synthesis and formulation development.

| Property | Value | Source |

| Molecular Formula | C6H14O2 | PubChem[1] |

| Molecular Weight | 118.17 g/mol | PubChem[1][2][3] |

| InChI Key | SPXWGAHNKXLXAP-ZBHICJROSA-N | PubChem[1] |

| CAS Number | 149-31-5 (for racemate) | Benchchem[4], ESSLAB[5] |

Conceptual Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2S)-2-methylpentane-1,3-diol are extensive. Below is a conceptual outline of a typical workflow for its characterization, which would be detailed further in a laboratory setting.

1. Synthesis: The synthesis of a specific stereoisomer like (2S)-2-methylpentane-1,3-diol often involves asymmetric synthesis techniques. A common approach would be the stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent, such as a borane reagent with a chiral ligand.

2. Purification: Post-synthesis, the crude product would be purified. A standard method for a diol of this nature is flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting materials and byproducts.

3. Structural and Stereochemical Verification: The identity and stereochemical purity of the final compound would be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the (2S)-isomer by separating it from its (2R)-enantiomer.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chiral compound such as (2S)-2-methylpentane-1,3-diol.

References

- 1. (2S)-2-methylpentane-1,3-diol | C6H14O2 | CID 87596562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 149-31-5 | Benchchem [benchchem.com]

- 5. esslabshop.com [esslabshop.com]

Molecular formula and weight of 2-methylpentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylpentane-1,3-diol, a branched aliphatic diol with significant applications in the pharmaceutical and chemical industries. The document details its chemical and physical properties, outlines a detailed experimental protocol for its stereoselective synthesis, and explores its current and potential applications, particularly in drug development. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound (CAS No: 149-31-5) is a colorless to pale yellow liquid.[1] Its molecular formula is C₆H₁₄O₂, with a molecular weight of 118.17 g/mol .[1][2][3][4] The presence of two hydroxyl groups in its structure allows for hydrogen bonding, contributing to its moderate polarity and solubility in polar organic solvents such as acetone and diethyl ether.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3][5] |

| Molecular Weight | 118.17 g/mol | [1][2][3][4] |

| CAS Number | 149-31-5 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~212°C | [1] |

| Polarity | Moderate | [1] |

| Solubility | Soluble in polar solvents (e.g., acetone, diethyl ether) | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, including stereoselective enzymatic reactions. A common approach involves the asymmetric reduction of a precursor ketone. Below is a detailed protocol for the biocatalytic reduction of 2-methyl-3-pentanone.

Protocol: Asymmetric Biocatalytic Reduction of 2-Methyl-3-pentanone

This protocol describes the enantioselective synthesis of (2S,3S)-2-methylpentane-1,3-diol using a ketoreductase (KRED) enzyme.

Materials:

-

2-methyl-3-pentanone

-

Ketoreductase (KRED) from Lactobacillus fermentum

-

NADPH or NADH cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Phosphate buffer (pH 6.5-7.5)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enzyme Immobilization: The KRED enzyme is immobilized on a solid support, such as silica or a polymer, to enhance its stability and facilitate recovery.

-

Reaction Setup: In a temperature-controlled reactor, the immobilized KRED, NADPH or NADH cofactor, and GDH are suspended in the phosphate buffer.

-

Substrate Addition: 2-methyl-3-pentanone and glucose are added to the reaction mixture. The typical reaction temperature is maintained between 30-37°C.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone to the diol.

-

Workup: Once the reaction is complete, the immobilized enzyme is removed by filtration. The aqueous phase is extracted with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the highly pure (2S,3S)-2-methylpentane-1,3-diol.

Expected Outcome: This method typically achieves high yields (90-95%) and excellent enantiomeric excess (>99% ee).

Synthesis Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of this compound.

Caption: Biocatalytic synthesis of this compound workflow.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, including impurities of the muscle relaxant carisoprodol and derivatives of polymyxin antibiotics.[1]

-

Chiral Synthesis: The stereocenters in this compound make it a valuable chiral precursor for the synthesis of complex, stereospecific molecules. Its stereochemistry allows for targeted interactions with biological systems, a crucial aspect of modern drug design.

-

Chemical Synthesis: Beyond pharmaceuticals, it is a precursor for the synthesis of acetals, which are used as protecting groups or intermediates in a variety of organic transformations.[1]

Conclusion

This compound is a valuable chemical compound with established and emerging applications. Its unique structural features and the availability of stereoselective synthetic routes make it a significant tool for researchers and professionals in drug development and chemical synthesis. The detailed protocol and workflow provided in this guide offer a practical resource for the laboratory-scale synthesis of this important diol.

References

- 1. This compound | 149-31-5 | Benchchem [benchchem.com]

- 2. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (2S)-2-methylpentane-1,3-diol | C6H14O2 | CID 87596562 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of 2-Methylpentane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentane-1,3-diol is a small, branched-chain diol with significant potential in pharmaceutical and cosmetic formulations. While direct research into its specific biological activities is limited, its structural similarity to other well-characterized alkanediols suggests a primary role as a skin penetration enhancer. This technical guide synthesizes the available information on this compound and its isomers, providing a comprehensive overview of its likely physicochemical properties, its role in enhancing the dermal absorption of active pharmaceutical ingredients (APIs), and its toxicological profile. This document also presents detailed experimental protocols for evaluating its efficacy as a penetration enhancer and visualizes the proposed mechanisms and workflows.

Introduction

This compound (C6H14O2) is a colorless, viscous liquid with two hydroxyl groups, making it a diol.[1] Its molecular structure, featuring a five-carbon chain with a methyl group at the second position and hydroxyl groups at the first and third positions, imparts amphiphilic properties.[1] This allows it to interact with both hydrophilic and lipophilic environments, a key characteristic for its function as a solvent and a component in formulations. In the context of drug development, its primary interest lies in its potential to modulate the barrier function of the skin, thereby facilitating the delivery of therapeutic agents to and through the skin.

Physicochemical Properties

The physicochemical properties of this compound are crucial to understanding its biological interactions. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H14O2 | [1][2][3][4] |

| Molecular Weight | 118.17 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 149-31-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~212 °C | [1] |

| Solubility | Soluble in polar solvents (e.g., acetone, diethyl ether) | [1] |

Biological Activity: Skin Penetration Enhancement

Proposed Mechanism of Action

The primary barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis, which consists of corneocytes embedded in a lipid-rich matrix. Alkanediols are believed to enhance skin penetration through one or more of the following mechanisms:

-

Disruption of Stratum Corneum Lipids: The amphiphilic nature of this compound allows it to insert into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the lipid packing, increasing their fluidity and creating pathways for drug molecules to permeate.

-

Interaction with Keratin: The hydroxyl groups of the diol can form hydrogen bonds with the keratin filaments within the corneocytes, potentially altering their conformation and increasing the permeability of the cells themselves.

-

Increased Drug Solubility: this compound can act as a co-solvent in topical formulations, increasing the solubility of the active pharmaceutical ingredient (API) in the vehicle. This increases the thermodynamic activity of the drug, providing a greater driving force for its partitioning into the skin.

Diagram: Proposed Mechanism of Skin Penetration Enhancement

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Quantitative Data from Related Alkanediols

To provide an indication of the potential efficacy of this compound as a penetration enhancer, the following tables summarize quantitative data from studies on related alkanediols.

Table 2: Effect of Alkanediols on the Skin Penetration of Triamcinolone Acetonide [5]

| Alkanediol (5% in formulation) | Total Penetration (µg/cm²) | Enhancement Ratio vs. Control |

| Control (No Alkanediol) | 1.2 ± 0.3 | 1.0 |

| 2-Methyl-2,4-pentanediol | 2.1 ± 0.5 | 1.75 |

| 1,2-Pentanediol | 3.5 ± 0.8 | 2.92 |

| 1,2-Hexanediol | 2.8 ± 0.6 | 2.33 |

| 1,2-Octanediol | 4.1 ± 0.9 | 3.42 |

Table 3: Comparative Penetration Enhancement of Dihydroavenanthramide D [6]

| Formulation | Drug Penetrated into Viable Skin after 300 min (% of applied dose) |

| Hydrophilic Cream (Control) | 12% |

| Hydrophilic Cream with 2% Butylene Glycol/Pentylene Glycol Mixture | 41% |

Note: The data presented in these tables are for related compounds and should be considered as indicative of the potential activity of this compound.

Experimental Protocols

The following section provides a detailed protocol for assessing the in vitro skin penetration of an API using this compound as a penetration enhancer. The standard method for this evaluation is the Franz diffusion cell assay.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the percutaneous absorption of a model API from a topical formulation containing this compound.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Topical formulation of API with and without this compound

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Magnetic stirrer

-

Water bath with circulator

-

High-performance liquid chromatography (HPLC) system

-

Syringes and needles

-

Parafilm

Procedure:

-

Skin Preparation:

-

Thaw frozen excised skin at room temperature.

-

Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

-

Carefully remove any subcutaneous fat and connective tissue.

-

Equilibrate the skin sections in receptor solution for 30 minutes before mounting.

-

-

Franz Diffusion Cell Assembly:

-

Fill the receptor compartment of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Place a magnetic stir bar in the receptor compartment.

-

Mount the skin section on the Franz cell with the stratum corneum side facing the donor compartment.

-

Clamp the donor and receptor compartments together securely.

-

Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

-

Start the magnetic stirrer in the receptor compartment.

-

-

Dosing and Sampling:

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (with or without this compound) evenly onto the surface of the skin in the donor compartment.

-

Cover the donor compartment with parafilm to prevent evaporation.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor solution through the sampling arm.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area of skin (µg/cm²) at each time point.

-

Plot the cumulative amount of API permeated versus time.

-

Determine the steady-state flux (Jss) from the linear portion of the curve.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the formulation containing this compound compared to the control formulation.

-

Diagram: Experimental Workflow for Franz Diffusion Cell Assay

Caption: Workflow for conducting an in vitro skin permeation study using Franz diffusion cells.

Toxicological Profile

Direct toxicological data for this compound is scarce. However, safety assessments of other small alkanediols used in cosmetics suggest a low potential for toxicity. For instance, a safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that several alkane diols are safe for use in cosmetics. Generally, these compounds are considered to have low acute oral and dermal toxicity and are not expected to be genotoxic or carcinogenic. Skin irritation and sensitization potential are generally low, though this can be formulation-dependent.

Other Potential Biological Activities

While the primary application of this compound is as a penetration enhancer, its chemical structure suggests other potential biological interactions that warrant further investigation.

-

Antimicrobial Activity: Some diols, such as pentane-1,5-diol, have demonstrated antimicrobial properties.[7] The mechanism is thought to involve the disruption of microbial cell membranes.[7] Given its amphiphilic nature, this compound may also exhibit similar activity.

-

Interaction with Biological Macromolecules: The presence of two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This could enable it to interact with the active sites of enzymes or the binding pockets of receptors, potentially modulating their activity. However, no specific interactions have been reported to date.

Conclusion

This compound is a promising excipient for topical and transdermal drug delivery due to its likely ability to enhance the penetration of active pharmaceutical ingredients through the skin. While direct biological data for this specific molecule is limited, a comprehensive understanding of its function can be inferred from studies on structurally related alkanediols. Its proposed mechanism of action involves the disruption of the stratum corneum lipids, thereby reducing the barrier function of the skin. Further research is warranted to quantify its penetration-enhancing effects for various APIs and to explore other potential biological activities. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the formulation of safe and effective next-generation dermal therapies.

References

- 1. This compound | 149-31-5 | Benchchem [benchchem.com]

- 2. (2S)-2-methylpentane-1,3-diol | C6H14O2 | CID 87596562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of dihydroavenanthramide D release and skin penetration by 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-methylpentane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylpentane-1,3-diol (CAS No: 149-31-5, Molecular Formula: C₆H₁₄O₂). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

An experimental mass spectrum is available for this compound in the NIST WebBook database[1]. The primary fragmentation patterns are consistent with those of aliphatic alcohols, involving α-cleavage and dehydration.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 101 | [M - H₂O + H]⁺ | Dehydration |

| 87 | [M - CH₃]⁺ | α-cleavage |

| 73 | [M - C₂H₅]⁺ | α-cleavage |

| 59 | [CH(OH)CH₂OH]⁺ | Cleavage at C2-C3 bond |

| 45 | [CH₂OH]⁺ | Cleavage at C1-C2 bond |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum. Chemical shifts (δ) are estimated based on the analysis of similar structures and standard chemical shift tables. Coupling constants (J) are typical values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C1 (-CH₂OH) | 3.6 - 3.8 | Multiplet | - | 2H |

| H on C2 (-CH(CH₃)-) | 1.8 - 2.0 | Multiplet | - | 1H |

| H on C3 (-CH(OH)-) | 3.9 - 4.1 | Multiplet | - | 1H |

| H on C4 (-CH₂-) | 1.3 - 1.5 | Multiplet | - | 2H |

| H on C5 (-CH₃) | 0.9 - 1.0 | Triplet | ~7.0 | 3H |

| H on C2-CH₃ | 0.9 - 1.1 | Doublet | ~7.0 | 3H |

| -OH protons | 1.5 - 3.0 | Broad Singlet | - | 2H |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum based on established chemical shift ranges for aliphatic alcohols and alkanes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~65-70 |

| C2 (-CH(CH₃)-) | ~40-45 |

| C3 (-CH(OH)-) | ~70-75 |

| C4 (-CH₂-) | ~25-30 |

| C5 (-CH₃) | ~10-15 |

| C2-CH₃ | ~15-20 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Predicted absorption bands based on characteristic vibrational frequencies of functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3600-3200 | O-H | Stretching (Hydrogen-bonded) | Strong, Broad |

| 2960-2850 | C-H (sp³) | Stretching | Strong |

| 1470-1450 | C-H | Bending (Scissoring) | Medium |

| 1380-1370 | C-H | Bending (Rocking) | Medium |

| 1150-1050 | C-O | Stretching | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a liquid diol such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.

-

Ensure complete coverage of the crystal surface.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present).

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Compare the obtained spectrum with library spectra (e.g., NIST database) for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Solubility of 2-Methylpentane-1,3-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-methylpentane-1,3-diol in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents available qualitative information, a general experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Introduction to this compound

This compound is a branched aliphatic diol with the chemical formula C₆H₁₄O₂.[1] Its structure, featuring two hydroxyl groups, imparts a degree of polarity that influences its solubility in various solvents. This compound and its isomers, such as 2-methyl-2,4-pentanediol (commonly known as hexylene glycol), are utilized in various industrial and pharmaceutical applications, including as intermediates in chemical synthesis.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.

It is important to distinguish this compound from its more commercially common isomer, 2-methyl-2,4-pentanediol. While both are diols of methylpentane, the different positions of the hydroxyl groups result in distinct physicochemical properties, including solubility.

Solubility Profile of this compound

Current literature provides limited quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative assessments indicate its solubility in certain polar organic solvents.

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility |

| Ketones | Acetone | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Alkanes | Isooctane | Soluble (as a 1000 µg/mL solution)[2] |

The presence of two hydroxyl groups allows this compound to engage in hydrogen bonding, which generally favors its solubility in polar solvents.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a generalized protocol based on the widely used shake-flask method, which is suitable for determining the solubility of diols in organic solvents.[3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Stoppered glass flasks or vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a stoppered flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the flasks in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved.[3] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the flasks to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each flask using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

-

Filtration: Immediately filter the sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solute. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

-

Chromatographic Method (GC/HPLC): Dilute the filtered solution with a known volume of the solvent and analyze the concentration of this compound using a pre-calibrated GC or HPLC instrument.

-

-

Data Reporting: Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylpentane-1,3-diol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2-methylpentane-1,3-diol, a chiral molecule of interest in organic synthesis and as a potential building block in pharmaceutical development. Due to the presence of two stereocenters at positions 2 and 3, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, forming a racemic mixture, while the (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers. Each pair of diastereomers ((2R,3R)/(2R,3S), (2S,3S)/(2S,3R), etc.) possesses distinct physical and chemical properties, which are critical for their application in stereospecific synthesis and drug design.

Physicochemical Properties

The stereochemical configuration of this compound significantly influences its physical properties. While experimental data for all four isolated stereoisomers is not extensively available in the public domain, computed properties provide valuable estimates for researchers.

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| IUPAC Name | (2R,3R)-2-methylpentane-1,3-diol | (2S,3S)-2-methylpentane-1,3-diol | (2R,3S)-2-methylpentane-1,3-diol | (2S,3R)-2-methylpentane-1,3-diol |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 |

| Boiling Point (°C) | ~212 (for the mixture)[1] | ~212 (for the mixture)[1] | ~212 (for the mixture)[1] | ~212 (for the mixture)[1] |

| Computed XLogP3-AA | 0.6[2] | Not available | 0.6[2] | Not available |

| Computed Hydrogen Bond Donor Count | 2[3] | Not available | 2[2] | Not available |

| Computed Hydrogen Bond Acceptor Count | 2[3] | Not available | 2[2] | Not available |

| Computed Rotatable Bond Count | 2[3] | Not available | 2[2] | Not available |

| Computed Exact Mass | 118.099379685[3] | Not available | 118.099379685[2] | Not available |

| Computed Topological Polar Surface Area (Ų) | 40.5[3] | Not available | 40.5[2] | Not available |

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of 1,3-diols is a well-established field in organic chemistry, offering several strategies to obtain the desired stereoisomers of this compound. These methods can be broadly categorized into substrate-controlled and catalyst-controlled reactions.[4]

General Synthetic Workflow

A common approach to synthesize chiral 1,3-diols involves a two-step process: an asymmetric aldol reaction to create the β-hydroxy ketone intermediate with controlled stereochemistry, followed by a diastereoselective reduction of the ketone.

References

- 1. This compound | 149-31-5 | Benchchem [benchchem.com]

- 2. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3R)-2-Methyl-1,3-pentanediol | C6H14O2 | CID 10986199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 2-Methylpentane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-methylpentane-1,3-diol (CAS No: 149-31-5), a versatile diol used in various industrial and pharmaceutical applications. Adherence to these guidelines is crucial to ensure a safe laboratory and manufacturing environment.

Section 1: Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It is crucial to avoid direct contact with the substance.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheets and should be strictly followed.[1][2][3][4][5] Key precautions include washing skin thoroughly after handling and wearing appropriate protective equipment.[4][5]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [2][6][7][8] |

| Molecular Weight | 118.17 g/mol | [6][7][8] |

| Appearance | Liquid | [2] |

| CAS Number | 149-31-5 | [2][6] |

Section 3: Exposure Controls and Personal Protection

Establishing a safe working environment when handling this compound requires the implementation of appropriate exposure controls and the use of personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[1][9][10] Local exhaust ventilation or process enclosures should be used to control airborne levels.[10] Facilities should be equipped with an eyewash station and a safety shower.[10][11]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | [4][9][10][11][12] |

| Skin Protection | Wear appropriate protective gloves (e.g., light-weight rubber gloves) and clothing to prevent skin exposure. Chemical protection gloves tested according to EN 374 are suitable. | [1][4][9][10][11][12] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][10][11] |

Section 4: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Handling

-

Do not breathe vapor or spray.[12]

-

Wash hands thoroughly after handling and before breaks.[1][10][12]

-

Keep away from food, drink, and animal feedingstuffs.[1][12]

-

Use non-sparking tools and take measures to prevent static discharges.[4][9]

-

Ground and bond containers when transferring material.[4][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

-

Keep away from sources of ignition, heat, sparks, and open flames.[3][4][10]

-

Store in an approved flame-proof area.[9]

-

Recommended storage temperature is between 2-8°C in a refrigerator or freezer under -20°C for long-term storage.[2][6]

Section 5: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel and the environment.

Spill Response Workflow

Caption: Workflow for handling a chemical spill of this compound.

Section 6: Toxicological Information

While comprehensive toxicological data is not fully available, existing information indicates the following:

| Endpoint | Result | Source |

| Acute Toxicity | Shall not be classified as acutely toxic. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitizer. | [1] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [1] |

| Carcinogenicity | Shall not be classified as carcinogenic. Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [1][10] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [1] |

| STOT-Single Exposure | Shall not be classified as a specific target organ toxicant (single exposure). | [1] |

| STOT-Repeated Exposure | Shall not be classified as a specific target organ toxicant (repeated exposure). | [1] |

| Aspiration Hazard | Shall not be classified as presenting an aspiration hazard. | [1] |

Section 7: First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][5]

-

Skin Contact: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Ingestion: Do NOT induce vomiting.[4][9] Immediately call a POISON CENTER or doctor.[4][9]

Section 8: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][10]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[4][10] Containers may explode in the heat of a fire.[4][10]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4][10]

Section 9: Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound, such as those for skin and eye irritation studies, are typically developed and executed by specialized toxicology laboratories and are not publicly available in safety data sheets. These studies are conducted under controlled conditions following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, it is recommended to consult specialized toxicological literature or contract a certified testing facility.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always refer to the SDS for the most current and detailed information before handling this chemical.

References

- 1. chemos.de [chemos.de]

- 2. This compound | 149-31-5 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols: Use of 2-Methylpentane-1,3-diol in Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane-1,3-diol is a branched aliphatic diol that holds promise as a versatile building block in the synthesis of polymers with tailored properties. Its unique structure, featuring a methyl branch and two hydroxyl groups at the 1 and 3 positions, can significantly influence the thermal and mechanical characteristics of polyesters and polyurethanes. These properties make it a person of interest for applications ranging from advanced coatings and elastomers to biodegradable polymers for controlled drug delivery.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into polymer formulations. The information is curated for researchers and professionals in polymer science and drug development, offering insights into the potential effects of this diol on polymer properties and providing a foundation for experimental design.

Impact of this compound on Polymer Properties

The introduction of a methyl branch via this compound into a polymer backbone can disrupt chain packing and reduce crystallinity.[1][2] This structural modification generally leads to the formation of amorphous polymers. The increased chain length of the pentane backbone, compared to shorter diols, can further enhance flexibility.

Data Presentation: Predicted Effects on Polymer Properties

The following table summarizes the anticipated effects of incorporating this compound into polyester and polyurethane formulations, based on established principles of polymer chemistry and data from analogous branched diols.[1][3][4]

| Property | Expected Effect of Incorporating this compound | Rationale |

| Glass Transition Temperature (Tg) | Increase | The methyl side group restricts chain rotation, leading to a higher temperature required for the transition from a glassy to a rubbery state.[1][5] |

| Crystallinity | Decrease | The branched structure disrupts the regular packing of polymer chains, favoring an amorphous morphology.[3] |

| Tensile Strength | Decrease | Reduced crystallinity and intermolecular forces in the amorphous state typically lead to lower tensile strength.[2] |

| Elongation at Break | Increase | The increased free volume and chain flexibility due to the methyl branch and longer carbon backbone can allow for greater elongation before failure.[6] |

| Flexibility | Increase | The disruption of crystalline domains and the inherent flexibility of the pentane backbone contribute to increased overall flexibility. |

| Biodegradability | Potentially Enhanced | The introduction of methyl branches can create more sites for enzymatic or hydrolytic attack, potentially accelerating biodegradation in certain environments.[3] |

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polyurethanes incorporating this compound. These are model protocols and may require optimization based on the specific co-monomers and desired final polymer characteristics.

Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of a biodegradable polyester, Poly(2-methylpentyl succinate), a hypothetical polymer based on protocols for similar aliphatic polyesters.[3][4]

Materials:

-

This compound

-

Succinic acid

-

Titanium (IV) isopropoxide (catalyst)

-

High-purity nitrogen gas

-

Chloroform

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and collection flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

Schlenk line

Procedure:

-

Monomer Charging: In a clean, dry three-neck round-bottom flask, combine this compound and succinic acid in a 1.1:1 molar ratio.

-

Catalyst Addition: Add titanium (IV) isopropoxide catalyst at a concentration of 0.1 mol% relative to the succinic acid.

-

Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation head. Purge the system with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.

-

Esterification: Heat the reaction mixture to 180°C under a gentle stream of nitrogen. Water will begin to distill off as a byproduct of the esterification reaction. Continue this step for approximately 4-6 hours, or until the theoretical amount of water has been collected.

-

Polycondensation: Gradually increase the temperature to 200°C and slowly apply a vacuum (reducing the pressure to below 1 mmHg over 30 minutes). This step removes the excess diol and drives the polymerization to a higher molecular weight.

-

Reaction Monitoring: Continue the reaction under vacuum at 200°C for 6-8 hours. The viscosity of the reaction mixture will noticeably increase.

-

Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polyester will be a viscous liquid or a solid.

-

Purification: Dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Polyurethane Synthesis using this compound as a Chain Extender

This protocol outlines the synthesis of a polyurethane elastomer where this compound acts as a chain extender, based on general procedures for polyurethane synthesis.[7][8]

Materials:

-

Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

This compound

-

Dibutyltin dilaurate (DBTDL, catalyst)

-

Dry toluene

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

-

Prepolymer Synthesis:

-

Dry the poly(caprolactone) diol under vacuum at 80°C for 4 hours.